(1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
(1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring an indene core with an ethyl ester and an amino group, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and ethyl chloroformate.
Formation of the Indene Core: The indene core is formed through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via reductive amination, using reagents like sodium cyanoborohydride.
Esterification: The final step involves esterification with ethyl chloroformate under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines.
Scientific Research Applications
(1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the indene core provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
(1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate: The enantiomer of the compound, with similar but distinct biological activities.
Indene Derivatives: Compounds with similar indene cores but different functional groups.
Uniqueness: (1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7,13H2,1H3/t10-,11+/m0/s1 |
InChI Key |
GOHUUMRCILRIOW-WDEREUQCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2=CC=CC=C2[C@H]1N |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C1N |
Origin of Product |
United States |
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